molecular formula C15H14ClNO2 B5881318 N-[4-(4-chlorophenoxy)phenyl]propanamide

N-[4-(4-chlorophenoxy)phenyl]propanamide

Cat. No. B5881318
M. Wt: 275.73 g/mol
InChI Key: LELOQWFJQHOXAT-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential use as a tool for investigating the mechanisms underlying learning and memory. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and the formation of long-term memory.

Scientific Research Applications

Pharmacologic Effects in Hormonal Male Contraception

N-[4-(4-chlorophenoxy)phenyl]propanamide and its analogs have been studied for their pharmacologic effects, particularly in the context of hormonal male contraception. One such study characterized a derivative, S-23, in male rats, revealing its high binding affinity and identification as a full agonist in vitro. This research suggested the potential of S-23 for use in oral male contraception, highlighting its effects on hormone levels, spermatogenesis, and reversible infertility upon treatment cessation. The compound also positively impacted bone mineral density and lean mass while reducing fat mass (Jones et al., 2009).

Inhibitory Potential Against Tyrosinase and Melanin

Research has also focused on the synthesis of various derivatives for evaluating their inhibitory potential against mushroom tyrosinase, a key enzyme in melanin synthesis. A study synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, finding them to be biologically active and effective in reducing pigmentation in zebrafish, suggesting their application in depigmentation drugs with minimal side effects (Raza et al., 2019).

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELOQWFJQHOXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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